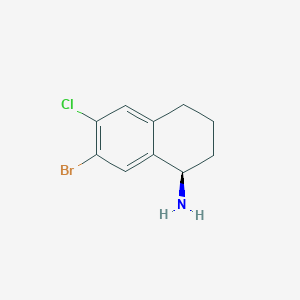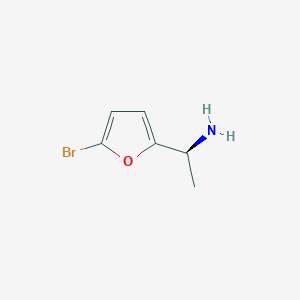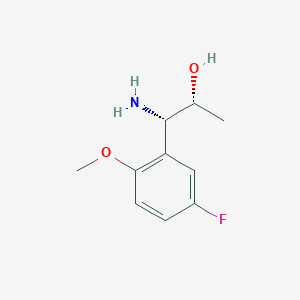
(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a fluorinated aromatic ring and an amino alcohol moiety, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The process may include the following steps:
Formation of the aromatic ring: The starting material, 5-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Amino alcohol formation: The amino group is then reacted with an appropriate epoxide under basic conditions to form the amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorinated aromatic ring and amino alcohol moiety contribute to its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- (1S,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(5-bromo-2-methoxyphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(5-iodo-2-methoxyphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding interactions. The fluorine atom also influences the compound’s electronic properties, making it distinct from its chloro, bromo, and iodo analogs.
特性
分子式 |
C10H14FNO2 |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
(1S,2R)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
InChIキー |
QDBSKZMELBFHAG-LHLIQPBNSA-N |
異性体SMILES |
C[C@H]([C@H](C1=C(C=CC(=C1)F)OC)N)O |
正規SMILES |
CC(C(C1=C(C=CC(=C1)F)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



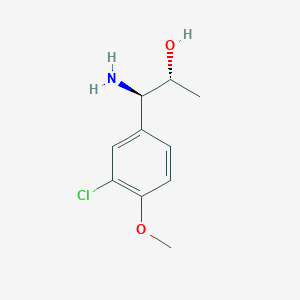
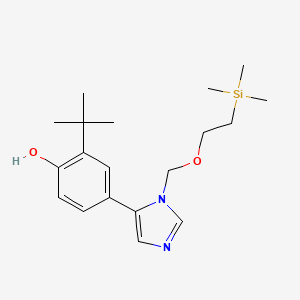
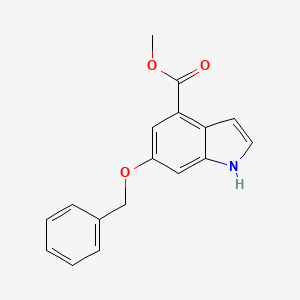
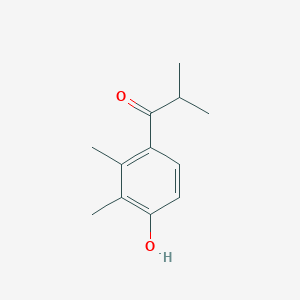

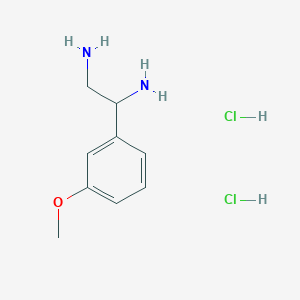
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B15235801.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)

![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
